3-Methyl-3-oxetanemethanol

Catalog No.
S705569
CAS No.
3143-02-0
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-oxetanemethanol

CAS Number

3143-02-0

Product Name

3-Methyl-3-oxetanemethanol

IUPAC Name

(3-methyloxetan-3-yl)methanol

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3

InChI Key

NLQMSBJFLQPLIJ-UHFFFAOYSA-N

SMILES

CC1(COC1)CO

Synonyms

(3-Methyloxetan-3-yl)methanol; 3-Methyl-3-(hydroxymethyl)oxacyclobutane; 3-Methyl-3-(hydroxymethyl)oxetane; 3-Methyl-3-hydroxylmethyloxetane; 3-Methyl-3-oxetanemethanol; 3-Methyl-3-oxetanylmethyl alcohol; MOXA; MOXA (monomer); Oxetane 101

Canonical SMILES

CC1(COC1)CO

Precursor for Polymer Synthesis:

-Methyl-3-oxetanemethanol (3-MOM) finds use as a building block in the synthesis of various polymers. Researchers have employed it for the creation of:

  • Star-shaped copolymers: These polymers possess a hyperbranched 3-MOM core with polytetrahydrofuran (PTHF) arms attached. This structure offers unique properties like high branching density and low viscosity, making them suitable for various applications such as drug delivery and materials science [].
  • Functional polyesters: By incorporating 3-MOM into the synthesis process, researchers can introduce specific functionalities like pyridyl disulfide groups into poly(ε-caprolactone) (PCL) polymers. These functionalized polymers exhibit potential applications in areas like controlled drug release and bioconjugation [].

Synthesis of δ-Lactams:

3-MOM serves as a valuable intermediate for the synthesis of δ-lactams, which are cyclic amide compounds. This process involves ring-closing metathesis, a catalytic reaction that forms a cyclic structure from a linear precursor. The resulting δ-lactams exhibit diverse functionalities and find potential applications in drug discovery and material science [].

Additional Research Applications:

While the research on 3-MOM is ongoing and primarily focused on its role as a precursor molecule, some studies suggest its potential for further exploration in other areas:

  • Biomedical applications: Due to its reactive hydroxyl group, 3-MOM might hold potential for conjugation with biomolecules, opening avenues for research in drug delivery and biomaterials.
  • Organic synthesis: The unique chemical structure of 3-MOM might be relevant in the development of novel synthetic strategies for various organic molecules.

Molecular Structure Analysis

The key feature of 3-Methyl-3-oxetanemethanol is its structure, which combines two functional groups:

  • A three-membered ring with an oxygen atom, known as an oxetane ring.
  • A hydroxyl group (OH) attached to the same carbon atom that bears the methyl group (CH3).

This structure suggests potential reactivity due to the presence of the oxetane ring, which can undergo ring-opening reactions, and the hydroxyl group, which can participate in hydrogen bonding and other interactions [, ].


Chemical Reactions Analysis

  • Ring-Opening Reactions: The oxetane ring is susceptible to cleavage under acidic or basic conditions. This could lead to the formation of various products depending on the reaction conditions.

For example, in acidic conditions, the following reaction might occur:

C5H10O2 + H+ -> Products (dependent on reaction conditions)
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Physical And Chemical Properties Analysis

  • Physical State: Likely a liquid at room temperature (20°C) [].
  • Solubility: Potentially soluble in polar organic solvents like ethanol and methanol due to the presence of the hydroxyl group.
  • Stability: The oxetane ring might be susceptible to hydrolysis (breakdown by water) under certain conditions [].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3143-02-0

Wikipedia

3-Methyl-3-oxetanemethanol

Dates

Modify: 2023-08-15

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